molecular formula C15H10ClFN2O3 B5851557 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide

3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide

Cat. No. B5851557
M. Wt: 320.70 g/mol
InChI Key: LDYNFZCTVFQYSI-FPYGCLRLSA-N
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Description

3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a yellow solid that is soluble in organic solvents and has a molecular weight of 351.73 g/mol. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease processes. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide in lab experiments is its potential as a versatile building block for the synthesis of functional materials. However, one limitation is that the compound may have low solubility in certain solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the compound to be used in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide involves the condensation reaction between 4-chloroaniline and 4-fluoro-3-nitrobenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of materials science, it has been explored as a potential building block for the synthesis of functional materials such as polymers and nanoparticles.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYNFZCTVFQYSI-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide

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